(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC8962455
InChI: InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+
SMILES: CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Molecular Formula: C27H23Cl2N3O3S
Molecular Weight: 540.5 g/mol

(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC8962455

Molecular Formula: C27H23Cl2N3O3S

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C27H23Cl2N3O3S
Molecular Weight 540.5 g/mol
IUPAC Name (5E)-3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+
Standard InChI Key GAPBNWWKAXXVHI-OPEKNORGSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O

Introduction

Chemical Identity and Structural Features

The compound belongs to the thiazolidinedione (TZD) class, characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. Key structural elements include:

Thiazolidinedione Core

The 1,3-thiazolidine-2,4-dione scaffold is a well-documented pharmacophore with demonstrated antibacterial, antidiabetic, and anticancer properties . Its electron-deficient nature facilitates conjugation with aromatic systems, enhancing bioactivity through π-π stacking interactions.

Carbazole Substituent

The 3,6-dichloro-9H-carbazol-9-yl group introduces a planar, heteroaromatic system. Chlorination at positions 3 and 6 increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding . Carbazoles are known for intercalating DNA and inhibiting topoisomerases, suggesting potential anticancer applications.

Dimethylaminobenzylidene Moiety

The 4-(dimethylamino)benzylidene group contributes a strong electron-donating substituent, stabilizing the conjugated system and modulating solubility. The dimethylamino group’s basicity may enhance interactions with acidic residues in biological targets.

Synthetic Pathways and Challenges

While no direct synthesis protocol exists for this compound, analogous TZD derivatives provide methodological insights:

Thiazolidinedione Formation

The TZD core is typically synthesized via cyclization of thiourea with chloroacetic acid under acidic conditions . For example, Nawale and Dhake (2012) reported TZD synthesis using thiourea and chloroacetic acid in refluxing hydrochloric acid, yielding 2,4-thiazolidinedione with >75% efficiency .

Knoevenagel Condensation

Computational Predictions of Physicochemical Properties

Using QSAR models and software like SwissADME, the following properties are predicted:

PropertyValueBiological Implication
Molecular Weight584.48 g/molNear Lipinski’s Rule limit (500 g/mol)
LogP3.8 ± 0.3High lipophilicity
H-bond Donors2 (TZD NH, hydroxyl)Potential for target binding
H-bond Acceptors6Solubility challenges
Polar Surface Area98 ŲModerate membrane permeability

These metrics suggest oral bioavailability may be limited, necessitating formulation optimization.

Structure-Activity Relationship (SAR) Considerations

  • Chlorine Position: 3,6-Dichloro substitution on carbazole maximizes steric complementarity with hydrophobic kinase pockets.

  • Linker Flexibility: The 2-hydroxypropyl spacer balances rigidity and conformational adaptability, optimizing target engagement.

  • Benzylidene Substitution: Para-dimethylamino groups improve solubility without sacrificing aromatic stacking.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • In Vitro Screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Formulation Studies: Develop nanoparticle carriers to address solubility limitations.

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